Pipermethystine

Description

This compound has been reported in Piper majusculum and Piper methysticum with data available.

structure in first source

Structure

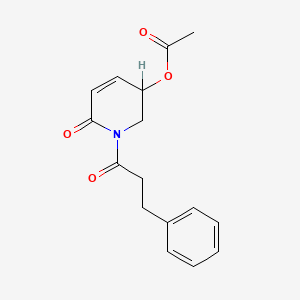

2D Structure

3D Structure

Properties

IUPAC Name |

[6-oxo-1-(3-phenylpropanoyl)-2,3-dihydropyridin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-12(18)21-14-8-10-16(20)17(11-14)15(19)9-7-13-5-3-2-4-6-13/h2-6,8,10,14H,7,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNNQCUATONMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN(C(=O)C=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60992199 | |

| Record name | 6-Oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71627-22-0, 375797-98-1 | |

| Record name | Pipermethystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71627-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipermethystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071627220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERMETHYSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8C8S6AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pipermethystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Alkaloid Pipermethystine: A Technical Guide to its Discovery, Isolation, and Analysis from Piper methysticum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipermethystine, a piperidine alkaloid found in the kava plant (Piper methysticum), has garnered significant scientific interest due to its potential toxicity, contrasting with the anxiolytic properties of the plant's well-known kavalactones. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction from kava's aerial parts, purification through chromatographic techniques, and structural elucidation via spectroscopic methods. Quantitative data on its distribution within the kava plant is presented, alongside a review of its known cellular effects, including the induction of apoptosis through mitochondrial-dependent pathways. This document serves as a resource for researchers investigating the pharmacology and toxicology of kava constituents.

Discovery and Distribution

This compound was first isolated and identified from the leaves and stem peelings of the kava plant.[1] Unlike the pharmacologically active kavalactones, which are concentrated in the rhizomes and roots, this compound is predominantly found in the aerial parts of the plant.[1][2] This distribution is a critical factor in the safety assessment of kava-based products, as traditional preparations primarily utilize the roots, while some commercial supplements in the past may have included aerial parts, leading to potential contamination with this toxic alkaloid.[2][3][4]

Quantitative Distribution of this compound in Piper methysticum

The concentration of this compound varies significantly across different parts of the kava plant. The following table summarizes the quantitative data reported in the literature.

| Plant Part | This compound Concentration (% w/w) | Reference(s) |

| Leaves | ~0.2% - 1.34% | [5][6] |

| Stem Peelings | High concentrations | [1][2] |

| Roots/Rhizomes | Absent or present in trace amounts (<45 ppm) | [6] |

Isolation and Purification of this compound

The following protocols are derived from established methodologies for the extraction and purification of this compound from kava leaves.[2][4]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction

-

Plant Material Preparation: Air-dry fresh kava leaves or stem peelings at 60°C and grind them into a fine powder.[4]

-

Solvent Extraction:

-

Method A (Acetone/Water): Macerate the powdered plant material in a mixture of acetone and water (e.g., 75:25 v/v) at room temperature with continuous stirring for 24 hours.[4]

-

Method B (Methanol): Perform an exhaustive extraction of the plant material with methanol using a Soxhlet apparatus or an ultrasonic bath.[1]

-

-

Filtration: Filter the resulting extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform a liquid-liquid extraction with ethyl acetate. Combine the ethyl acetate fractions, which will contain the less polar compounds, including this compound.[4]

-

Decolorization: Treat the ethyl acetate extract with activated charcoal to remove pigments, followed by filtration through a bed of silica gel.[4]

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60 Å, 70-230 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used. Start with a non-polar mixture (e.g., 80:20 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[4]

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm).

-

-

Purity Assessment and Final Purification:

-

Combine the fractions containing this compound based on the TLC analysis.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

-

Structural Characterization

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations and Data |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and elemental composition. The protonated molecule [M+H]⁺ is observed. |

| Electron Ionization Mass Spectrometry (EI-MS) | Characteristic fragmentation pattern with major fragments at m/z 227, 131, and 104.[7] |

| ¹H Nuclear Magnetic Resonance (NMR) | Provides information on the proton environment in the molecule. Specific chemical shifts and coupling constants are used to assign protons to the piperidine ring, the phenylpropanoyl side chain, and the acetate group. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information on the carbon skeleton of the molecule. Chemical shifts are assigned to each carbon atom in the structure. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for functional groups such as C=O (amide and ester), C=C (aromatic ring and α,β-unsaturated system), and C-O bonds. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Exhibits absorption maxima characteristic of the chromophores present in the molecule. |

Note: Detailed NMR assignments require 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous structural confirmation.

Cellular Effects and Signaling Pathways

In vitro studies have shown that this compound exhibits significant cytotoxicity, in contrast to the major kavalactones.[3] The primary mechanism of this toxicity appears to be the induction of apoptosis through the mitochondrial pathway.

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound-induced mitochondrial-mediated apoptosis.

This compound has been shown to decrease mitochondrial membrane potential and cellular ATP levels, leading to the activation of the intrinsic apoptotic cascade.[3] This involves the activation of initiator caspases (e.g., caspase-9) which in turn activate executioner caspases (e.g., caspase-3), ultimately leading to programmed cell death. Additionally, there is evidence to suggest that this compound may modulate other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, although the precise mechanisms are still under investigation.[8]

Conclusion

This technical guide provides a consolidated resource for the discovery, isolation, and analysis of this compound from Piper methysticum. The detailed protocols and compiled data are intended to facilitate further research into the pharmacological and toxicological properties of this kava alkaloid. A thorough understanding of this compound is crucial for ensuring the safety and quality of kava-derived products and for exploring the full spectrum of bioactivity within this medicinally important plant.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Piperidine alkaloids from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro toxicity of kava alkaloid, this compound, in HepG2 cells compared to kavalactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pipermethystine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of pipermethystine, a piperidine alkaloid found in the kava plant (Piper methysticum). This document details its structural features, the recent revision of its absolute configuration, experimental protocols for its isolation and identification, and its known mechanism of inducing cellular apoptosis.

Chemical Structure and Properties

This compound is an alkaloid distinguished from the pharmacologically active kavalactones by the absence of a lactone ring.[1] It is primarily found in the leaves and stem peelings of the kava plant, with negligible amounts in the roots, which are traditionally used for preparing kava beverages.[1][2]

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(3R)-6-oxo-1-(3-phenylpropanoyl)-2,3-dihydropyridin-3-yl] acetate | [3] |

| Chemical Formula | C₁₆H₁₇NO₄ | [4] |

| Molar Mass | 287.315 g·mol⁻¹ | [4] |

| CAS Number | 71627-22-0 | [4] |

Figure 1: 2D Chemical Structure of this compound

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is defined by a single chiral center at the C3 position of the dihydropyridinone ring. The spatial arrangement of the acetate group at this stereocenter determines the molecule's absolute configuration.

Initially, the natural levo-isomer of this compound was assigned the (S) configuration. However, a total synthesis of this compound published in 2020 definitively revised the absolute configuration of the natural, levo-rotatory isomer to (R) . This recent correction is a critical detail for any stereospecific research or drug development involving this molecule.

Quantitative Spectroscopic Data

The structural elucidation of this compound has been accomplished through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) has been used to characterize this compound. The mass spectrum is consistent with its chemical structure, and key fragments have been identified for quantification purposes.[5]

| m/z (Relative Abundance) | Proposed Fragment |

| 227 | [M - CH₃COOH]⁺ |

| 131 | [C₉H₇O]⁺ (Cinnamoyl cation) |

| 104 | [C₈H₈]⁺ (Styrene) |

Note: High-Resolution Mass Spectrometry (HRMS) has been used to confirm the molecular formula, though detailed fragmentation data from these studies is not widely tabulated in the literature.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Data

As of the latest literature review, a crystal structure for this compound has not been deposited in public databases. Therefore, no quantitative crystallographic data, such as unit cell dimensions, bond lengths, or bond angles, are available.

Experimental Protocols

Isolation of this compound from Piper methysticum

This compound is isolated from the aerial parts (leaves and stem peelings) of the kava plant. The general protocol is a multi-step solvent extraction and chromatographic purification process.

-

Extraction : The dried and milled plant material is exhaustively extracted with an organic solvent such as methanol or acetone.[7]

-

Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning. For instance, an aqueous suspension of an acetone extract can be re-extracted with ethyl acetate to separate compounds based on polarity.[7]

-

Solid-Phase Extraction (SPE) : The resulting extract can be further purified using a reversed-phase SPE cartridge (e.g., RP-18) to remove highly polar or non-polar impurities.[5]

-

Column Chromatography : The final purification is typically achieved by preparative column chromatography over silica gel, using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Structural Elucidation Workflow

The identity and structure of the isolated this compound are confirmed using a combination of spectroscopic methods.

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is first employed to determine the exact mass and, consequently, the elemental composition and chemical formula of the molecule.[6] Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is used to analyze the fragmentation pattern, which provides structural information and serves as a fingerprint for identification.[5]

-

Nuclear Magnetic Resonance (NMR) : A suite of NMR experiments is conducted to determine the precise molecular structure and stereochemistry.

-

¹H NMR : Identifies the number and types of protons and their neighboring environments through chemical shifts and coupling constants.

-

¹³C NMR : Determines the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity within the molecule. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.

-

Diagrams and Workflows

Experimental Workflow for Isolation and Elucidation

The following diagram illustrates the logical workflow from plant material to the confirmed chemical structure of this compound.

Signaling Pathway of this compound-Induced Apoptosis

In vitro studies on human hepatoma (HepG2) cells have shown that this compound induces apoptosis primarily by disrupting mitochondrial function.[5] This pathway is distinct from the mechanisms of action of kavalactones.

References

- 1. Kavalactones from Piper methysticum, and their 13C NMR spectroscopic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine alkaloids from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Pipermethystine in Piper methysticum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipermethystine, a piperidine alkaloid found in the aerial parts of the kava plant (Piper methysticum), has garnered significant interest due to its potential toxicity and its distinct biochemical profile compared to the well-known kavalactones. While the biosynthetic pathway of kavalactones has been largely elucidated, the formation of this compound within the plant remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and the hypothetical biosynthetic pathway of this compound. It is based on analogous pathways for other piperidine alkaloids and the known metabolic capabilities of the Piper genus. This document details the proposed enzymatic steps, summarizes available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the key pathways and workflows to facilitate further research and drug development efforts.

Introduction

Piper methysticum, commonly known as kava, is a culturally and medicinally significant plant from the Pacific Islands. Its roots are traditionally used to prepare a beverage with anxiolytic and sedative properties, which are attributed to a class of compounds called kavalactones. However, the aerial parts of the plant, namely the leaves and stem peelings, contain a toxic piperidine alkaloid, this compound.[1] The presence of this compound in some commercial kava preparations has been a safety concern, although correctly prepared root products contain negligible amounts.[1][2] Understanding the biosynthesis of this compound is crucial for ensuring the safety of kava-derived products and for exploring the unique biochemistry of Piper alkaloids.

This guide synthesizes the current, albeit incomplete, knowledge regarding the biosynthetic pathway of this compound. While a definitive, experimentally validated pathway is yet to be established, a hypothetical route can be constructed based on the well-documented biosynthesis of similar piperidine alkaloids, such as piperine in black pepper (Piper nigrum), and the established precursor pathways in plants.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a convergence of two major metabolic pathways: the lysine-derived piperidine ring formation and the phenylalanine-derived phenylpropanoid pathway.

Formation of the Piperidine Ring from L-Lysine

The piperidine moiety of this compound is likely derived from the amino acid L-lysine. This pathway is analogous to the formation of the piperidine ring in piperine.[3][4] The proposed enzymatic steps are as follows:

-

Decarboxylation of L-Lysine: L-lysine is decarboxylated by a lysine decarboxylase to yield cadaverine.

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination, catalyzed by a diamine oxidase , to produce 5-aminopentanal.

-

Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes to form the unstable imine, Δ¹-piperideine.

-

Reduction to Piperidine: Δ¹-piperideine is then reduced by a reductase to form the stable piperidine ring.

Formation of the 3-Phenylpropanoyl-CoA Moiety

The 3-phenylpropanoyl group that acylates the piperidine ring is derived from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. This is a common pathway in plants for the synthesis of a wide range of secondary metabolites.

-

Deamination of L-Phenylalanine: Phenylalanine ammonia lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Hydroxylation and Ligation to CoA: Cinnamic acid is then likely hydroxylated and subsequently ligated to Coenzyme A to form cinnamoyl-CoA.

-

Reduction to 3-Phenylpropanoyl-CoA: The double bond in the side chain of cinnamoyl-CoA is reduced to yield 3-phenylpropanoyl-CoA.

Acylation and Subsequent Modifications

The final steps in the biosynthesis of this compound would involve the coupling of the two precursor molecules and subsequent modifications.

-

Acylation of Piperidine: A piperidine acyltransferase , analogous to the piperine synthase in Piper nigrum[5], would catalyze the transfer of the 3-phenylpropanoyl group from 3-phenylpropanoyl-CoA to the piperidine ring, forming an amide linkage.

-

Hydroxylation and Acetylation: The resulting intermediate would then undergo hydroxylation and subsequent acetylation to yield the final this compound molecule. The exact order and enzymes involved in these final modifications are currently unknown.

Quantitative Data

Quantitative analysis has revealed that this compound is predominantly found in the aerial parts of the kava plant, with significantly lower concentrations in the roots and rhizomes, which are the parts traditionally used for preparing the kava beverage.

| Plant Part | This compound Concentration (% of dry weight) | Reference(s) |

| Leaves | ~ 0.2% | [1][2] |

| Stem Peelings | Concentrated | [6] |

| Roots/Rhizomes | Absent or below the limit of quantification (45 ppm) | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of this compound

This protocol is adapted from methods used for the analysis of piperidine alkaloids in Piper species.[7][8]

Objective: To extract and quantify this compound from different tissues of Piper methysticum.

Materials:

-

Plant tissue (leaves, stem peelings, roots)

-

Drying oven

-

Grinder/mill

-

Acetone/water (75:25, v/v)

-

Ethyl acetate

-

n-hexane

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

This compound standard

Procedure:

-

Sample Preparation: Fresh plant material is dried at 60°C and then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with an acetone/water (75:25, v/v) solution. The acetone is then removed under vacuum.

-

Solvent Partitioning: The aqueous extract is partitioned with ethyl acetate to separate compounds based on polarity.

-

Purification: The ethyl acetate fraction is concentrated and further purified using silica gel column chromatography with a mobile phase of n-hexane and ethyl acetate.

-

Quantification: The purified fractions are analyzed by HPLC or GC-MS. Quantification is performed by comparing the peak area of the sample with that of a known concentration of a this compound standard.

Enzyme Assays for Key Biosynthetic Steps (Hypothetical)

Objective: To identify and characterize the enzymatic activities involved in this compound biosynthesis.

Example: Lysine Decarboxylase Assay

Materials:

-

Protein extract from young leaves of P. methysticum

-

L-lysine (substrate)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

HPLC system for cadaverine detection

Procedure:

-

Protein Extraction: Total protein is extracted from young, actively growing leaves of P. methysticum in a suitable extraction buffer.

-

Enzyme Reaction: The reaction mixture containing the protein extract, L-lysine, and PLP in the buffer is incubated at an optimal temperature (e.g., 30°C).

-

Reaction Termination and Analysis: The reaction is stopped at various time points by adding acid (e.g., trichloroacetic acid). The amount of cadaverine produced is quantified by HPLC.

-

Controls: Control reactions without the protein extract or without the substrate are run in parallel to account for non-enzymatic reactions.

Visualizations

Hypothetical Biosynthetic Pathway of this compound

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

Caption: Workflow for this compound extraction and analysis.

Conclusion and Future Directions

The biosynthesis of this compound in Piper methysticum represents an intriguing area of plant biochemistry that is currently underexplored. The hypothetical pathway presented in this guide, based on established principles of piperidine alkaloid and phenylpropanoid metabolism, provides a solid framework for future research. The distinct localization of this compound in the aerial parts of the plant, in contrast to the kavalactones in the roots, strongly suggests a spatially separated and likely independently regulated biosynthetic machinery.

Future research should focus on the following key areas:

-

Identification and Characterization of Biosynthetic Genes: Transcriptome analysis of the leaves and stem peelings of P. methysticum can lead to the identification of candidate genes for the proposed enzymatic steps, including lysine decarboxylase, diamine oxidase, and a specific acyltransferase.

-

Enzymatic Assays: In vitro characterization of the candidate enzymes will be essential to confirm their substrate specificity and catalytic activity.

-

Tracer Studies: The use of isotopically labeled precursors, such as ¹³C-lysine and ¹³C-phenylalanine, in feeding experiments with P. methysticum plantlets can definitively trace the metabolic flow and validate the proposed pathway.

A thorough understanding of the this compound biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also have practical implications for the quality control and safety assessment of kava-based products. Furthermore, it may open up avenues for metabolic engineering to produce novel piperidine alkaloids with potential pharmaceutical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Is the alkaloid this compound connected with the claimed liver toxicity of Kava products? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. piperine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine alkaloids from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Pipermethystine's Mechanism of Action in the Central Nervous System: A Review of Current Knowledge and Research Gaps

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide addresses the current understanding of the mechanism of action of pipermethystine within the central nervous system (CNS). It is critical to establish at the outset that scientific literature focusing directly on the neuropharmacological properties of isolated this compound is exceedingly scarce. The primary focus of research on this alkaloid has been its potential role in kava-related hepatotoxicity. In contrast, the well-documented psychoactive effects of kava are predominantly attributed to another class of compounds, the kavalactones, which are found in the rhizome of the plant. This compound is primarily located in the leaves and stem peelings of the kava plant.[1][2]

This document will synthesize the limited available data, with a necessary emphasis on in vitro toxicity studies, as these currently provide the only mechanistic insights into this compound's cellular effects. While direct evidence of its CNS action is lacking, this guide will also touch upon preliminary findings from studies on kava leaf extracts that may suggest avenues for future investigation.

Quantitative Data on this compound's Cellular Effects

The most robust quantitative data for this compound comes from in vitro studies on human liver cells (HepG2), which have been instrumental in investigating its cytotoxic potential.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Viability | HepG2 | 50 µM | 65% cell death within 24 hours | [2] |

| Cell Viability | HepG2 | 100 µM | 90% loss in cell viability within 24 hours | [2] |

| Cellular ATP Levels | HepG2 | 50 µM | Significant depletion | [3] |

| Cellular ATP Levels | HepG2 | 100 µM | Significant depletion | [3] |

| Mitochondrial Membrane Potential | HepG2 | 50 µM | Significant decrease | [3] |

| Mitochondrial Membrane Potential | HepG2 | 100 µM | Significant decrease | [3] |

| Caspase-3 Activity | HepG2 | 50 µM | Significant induction of apoptosis | [3] |

| Caspase-3 Activity | HepG2 | 100 µM | Significant induction of apoptosis | [3] |

Experimental Protocols

The following is a detailed methodology for a key in vitro experiment that has characterized the cytotoxic effects of this compound.

In Vitro Cytotoxicity Assay in HepG2 Cells

Objective: To determine the effect of this compound on the viability of human hepatoma (HepG2) cells.

Methodology:

-

Cell Culture: HepG2 cells are cultured in Minimum Essential Medium Eagle (MEME) supplemented with 10% fetal bovine serum (FBS) and antibiotics. The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing various concentrations of this compound (e.g., 50 µM and 100 µM). Control wells receive the vehicle used to dissolve the this compound.

-

Incubation: The cells are incubated with this compound for a specified period, typically 24 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by trypan blue exclusion. For the MTT assay, the tetrazolium salt is added to the wells and incubated to allow for its reduction to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. The results are expressed as a percentage of the viability of the control cells.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (IC50) can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

While direct CNS signaling pathways for this compound have not been elucidated, the mechanism of its cytotoxicity in hepatocytes has been partially characterized. The following diagrams illustrate this proposed pathway and a typical experimental workflow for its investigation.

Potential for CNS Activity: An Area for Future Research

Although there is a significant lack of direct evidence, one study has provided preliminary data that may suggest a potential for this compound to interact with CNS targets. This study used methanolic extracts from the leaves of various kava cultivars, which are known to have a higher concentration of alkaloids like this compound compared to the roots.[4]

The leaf extracts demonstrated a more potent inhibition of binding at several CNS receptors, including GABA-A, dopamine D2, opioid (mu and delta), and histamine (H1 and H2) receptors, when compared to root extracts.[4] The IC50 values for the leaf extracts ranged from 1 to 100 micrograms/ml for these receptors.[4]

It is crucial to interpret these findings with caution. The study did not isolate this compound, and therefore the observed effects cannot be definitively attributed to it. Other compounds within the leaf extract could be responsible for or contribute to this receptor binding activity. Nevertheless, these findings suggest that further investigation into the neuropharmacology of isolated this compound is warranted.

Conclusion and Knowledge Gaps

The current body of scientific literature does not provide sufficient evidence to construct an in-depth technical guide on the mechanism of action of this compound in the central nervous system. The research focus has been overwhelmingly on its hepatotoxic potential.

Key Knowledge Gaps:

-

CNS Receptor Binding: There are no published studies on the binding affinities of isolated this compound to a comprehensive panel of CNS receptors.

-

Functional Activity: It is unknown whether this compound acts as an agonist, antagonist, or modulator at any CNS receptor.

-

Neurotransmitter Systems: The effect of this compound on the uptake, release, and metabolism of key neurotransmitters such as dopamine, serotonin, and GABA has not been investigated.

-

Blood-Brain Barrier Permeability: There is no data on whether this compound can cross the blood-brain barrier to exert any potential central effects.

-

In Vivo CNS Effects: The behavioral and neurochemical effects of systemically administered this compound in animal models have not been reported.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Interaction of various Piper methysticum cultivars with CNS receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Pipermethystine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on pipermethystine, an alkaloid found in the kava plant (Piper methysticum), is predominantly focused on its toxicological properties, particularly hepatotoxicity. There is a significant lack of data regarding its broader pharmacological effects, including receptor binding affinities, detailed pharmacokinetics, and potential therapeutic applications. This guide provides a comprehensive overview of the existing toxicological data and methodologies, while also highlighting the current gaps in knowledge.

Executive Summary

This compound is a pyridine alkaloid present in the aerial parts of the kava plant, such as the leaves and stem peelings, with only trace amounts found in the roots traditionally used for preparing kava beverages.[1][2][3] Concerns regarding the hepatotoxicity of some kava-containing herbal supplements have led to investigations into the toxic potential of its various constituents. In vitro and in vivo studies have demonstrated that this compound exhibits significant cytotoxicity, primarily targeting hepatocytes. The proposed mechanism of toxicity involves mitochondrial dysfunction, leading to decreased ATP production, loss of mitochondrial membrane potential, and induction of apoptosis.[2][4][5] Furthermore, in vivo studies in rats suggest that this compound can induce oxidative stress and modulate the expression of certain cytochrome P450 enzymes, indicating a potential for drug-drug interactions.[4][6] However, it is important to note that some retrospective analyses of commercial kava extracts associated with hepatotoxicity found very low levels of this compound, leading to debate about its role as the primary causative agent in those specific cases.[7]

This technical guide summarizes the key quantitative toxicological data for this compound, details the experimental protocols used in pivotal studies, and provides visual representations of the proposed toxicological pathways and experimental workflows.

Toxicological Properties

In Vitro Cytotoxicity in HepG2 Cells

Studies utilizing the human hepatoma cell line, HepG2, have been instrumental in elucidating the cytotoxic effects of this compound.

Table 1: In Vitro Effects of this compound on HepG2 Cells

| Parameter | Concentration (µM) | Effect | Reference |

| Cell Viability (24h) | 50 | 65% cell death | [2][5][8] |

| 100 | 90% loss in cell viability | [2][5][8] | |

| Cellular ATP Levels (24h) | 50 | ~70% depletion | [2][4][5] |

| 100 | ~90% depletion | [2][4][5] | |

| Mitochondrial Membrane Potential (Δψm) (24h) | 50 | Significant decrease | [2][4][5] |

| 100 | Significant decrease | [2][4][5] | |

| Caspase-3 Activity (24h) | 50 | ~250% increase | [2][4][5] |

| 100 | ~575% increase | [2][4][5] |

In Vivo Effects in Fischer-344 Rats

A study in male Fischer-344 rats investigated the short-term (2 weeks) effects of daily oral administration of this compound.

Table 2: In Vivo Effects of this compound (10 mg/kg/day for 2 weeks) in F-344 Rats

| Parameter | Organ | Effect | Reference |

| Liver Function Tests (ALT, AST) | Serum | No significant changes | [4][6] |

| Lipid Peroxidation (Malondialdehyde) | Liver | No severe hepatic toxicity | [4] |

| Apoptosis Markers (Bax, Bcl-2) | Liver | No severe hepatic toxicity | [4] |

| Hepatic Glutathione | Liver | Significant increase | [4] |

| Cytosolic Superoxide Dismutase (Cu/ZnSOD) | Liver | Significant increase | [4] |

| Tumor Necrosis Factor α (TNF-α) mRNA expression | Liver | Significant increase | [4] |

| Cytochrome P450 2E1 (CYP2E1) | Liver | Significant increase | [4] |

| Cytochrome P450 1A2 (CYP1A2) | Liver | Significant increase | [4] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

The following diagram illustrates the proposed molecular mechanism of this compound-induced cell death in hepatocytes based on in vitro findings.

Caption: Proposed pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Toxicity Assessment

The diagram below outlines the general workflow for assessing the cytotoxicity of this compound in HepG2 cells.

Caption: Workflow for in vitro toxicity studies of this compound.

Experimental Protocols

In Vitro Toxicity Assays in HepG2 Cells

-

Cell Line: Human hepatoma HepG2 cells.

-

Culture Medium: Minimum Essential Medium Eagle (MEME) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.

-

Treatment Protocol: HepG2 cells are seeded in appropriate culture plates and allowed to adhere. The culture medium is then replaced with fresh medium containing varying concentrations of this compound or vehicle control (DMSO). The cells are incubated for the desired time period (e.g., 24 hours).

-

Principle: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

-

Procedure:

-

After treatment, the cell culture supernatant is collected.

-

A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

The absorbance of the formazan product is measured spectrophotometrically at a wavelength of approximately 490 nm.

-

The amount of LDH released is proportional to the number of damaged cells.

-

-

Principle: This assay quantifies the amount of ATP present in viable cells.

-

Procedure:

-

After treatment, cells are lysed to release their intracellular contents, including ATP.

-

A luciferase-based reagent is added to the cell lysate.

-

In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light.

-

The luminescence is measured using a luminometer.

-

The light intensity is directly proportional to the ATP concentration.

-

-

Principle: The JC-1 dye is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

-

Procedure:

-

After treatment, cells are incubated with the JC-1 dye.

-

The cells are then washed to remove excess dye.

-

The fluorescence is measured using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

-

The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

-

-

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Procedure:

-

After treatment, cells are lysed to release their intracellular contents.

-

A synthetic substrate for caspase-3, which is conjugated to a chromophore or fluorophore (e.g., p-nitroanilide, pNA), is added to the cell lysate.

-

Activated caspase-3 cleaves the substrate, releasing the chromophore or fluorophore.

-

The absorbance of the chromophore or the fluorescence of the fluorophore is measured using a spectrophotometer or fluorometer, respectively.

-

The signal is directly proportional to the caspase-3 activity.

-

In Vivo Study in Fischer-344 Rats

-

Animal Model: Male Fischer-344 rats.

-

Housing: Individually housed with a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Treatment Preparation: this compound is suspended in a vehicle such as corn oil.

-

Administration: Administered daily via oral gavage at a dose of 10 mg/kg body weight for 2 weeks. A control group receives the vehicle only.

-

Blood Collection: Blood is collected via cardiac puncture for serum analysis of liver function enzymes (ALT, AST).

-

Tissue Collection: Livers are harvested for various analyses.

-

Hepatic Glutathione (GSH) Measurement: Liver tissue is homogenized, and total GSH is measured using a fluorescent or colorimetric assay.

-

Enzyme Activity Assays: The activity of enzymes like superoxide dismutase (SOD) is measured in liver homogenates.

-

Gene Expression Analysis: Total RNA is extracted from liver tissue, and the mRNA expression of target genes (e.g., TNF-α, Bax, Bcl-2) is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Western Blot Analysis of Cytochrome P450 Enzymes:

-

Microsomes are isolated from liver homogenates by differential centrifugation.

-

Microsomal proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the CYP isoforms of interest (e.g., CYP1A2, CYP2E1).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A chemiluminescent substrate is applied, and the resulting light is detected to visualize and quantify the protein bands.

-

Gaps in Knowledge and Future Directions

The current body of research on this compound is heavily focused on its toxicity. To provide a complete pharmacological profile relevant to drug development, further research is critically needed in the following areas:

-

Pharmacokinetics: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are required to understand the disposition of this compound in the body.

-

Metabolism: Identification of the metabolic pathways and major metabolites of this compound is essential, as metabolites may also possess pharmacological or toxicological activity.

-

Cytochrome P450 Interactions: A thorough investigation of the inhibitory and inductive effects of this compound on a broad panel of human CYP450 isoforms is necessary to predict potential drug-drug interactions.

-

Receptor Pharmacology: Screening for binding and functional activity at a wide range of CNS and peripheral receptors would help to identify potential therapeutic targets and off-target effects.

-

Cardiovascular Safety: Evaluation of the effects of this compound on cardiovascular parameters, including hERG channel activity, is crucial for assessing its cardiac safety profile.

-

Anti-inflammatory and Anticancer Potential: While other kava constituents have shown such activities, dedicated studies are needed to determine if this compound possesses any therapeutic potential in these areas.

References

- 1. researchgate.net [researchgate.net]

- 2. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Effects of kava alkaloid, this compound, and kavalactones on oxidative stress and cytochrome P450 in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. In vitro toxicity of kava alkaloid, this compound, in HepG2 cells compared to kavalactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Pipermethystine and its Potential Hepatotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipermethystine, a piperidine alkaloid found predominantly in the leaves and stem peelings of the kava plant (Piper methysticum), has come under scientific scrutiny as a potential causative agent in kava-related hepatotoxicity. While traditional kava beverages, prepared from the plant's roots, have a long history of safe use in Pacific Islander cultures, the increasing global popularity of kava-based dietary supplements has been accompanied by reports of severe liver injury. This has led to the hypothesis that the inclusion of non-traditional plant parts, rich in this compound, in some commercial preparations may be a contributing factor. This technical guide provides an in-depth analysis of the current scientific evidence regarding this compound's hepatotoxic potential, focusing on quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and the elucidation of implicated signaling pathways.

Introduction

Kava-based products are widely consumed for their anxiolytic and sedative properties, which are primarily attributed to a class of compounds known as kavalactones. However, the association of certain kava supplements with hepatotoxicity has raised significant safety concerns and led to regulatory actions in several countries.[1] The discrepancy between the historical safety of traditional kava preparations and the toxicity observed with some modern supplements has shifted research focus towards other, potentially toxic, constituents of the kava plant. This compound has emerged as a key candidate due to its demonstrated cytotoxicity in preclinical studies and its higher concentration in the aerial parts of the plant, which are typically excluded from traditional preparations.[2][3] This guide aims to consolidate the existing technical data on this compound-induced hepatotoxicity to inform future research and drug development efforts.

Quantitative Data on this compound Hepatotoxicity

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the hepatotoxic effects of this compound.

Table 1: In Vitro Effects of this compound on HepG2 Cells

| Parameter | Concentration (µM) | Exposure Time | Result | Reference |

| Cell Viability | 50 | 24 hours | 65% loss | [1][2] |

| 100 | 24 hours | 90% loss | [1][2] | |

| 200 | 6 hours | Cell death | [1] | |

| Cellular ATP Levels | 50 | 24 hours | 70% decrease | [1] |

| 100 | 24 hours | 90% decrease | [1] | |

| Mitochondrial Membrane Potential (Δψm) | 50 | 24 hours | 35% decrease | [1] |

| 100 | 24 hours | 40% decrease | [1] | |

| Caspase-3 Activity | 50 | 24 hours | 250% increase | [1] |

| 100 | 24 hours | 575% increase | [1] |

Table 2: In Vivo Effects of this compound in F-344 Rats

| Parameter | Dosage | Treatment Duration | Result | Reference |

| Serum ALT & AST | 10 mg/kg/day | 2 weeks | No significant changes | [4][5] |

| Lipid Peroxidation (Malondialdehyde) | 10 mg/kg/day | 2 weeks | No significant changes | [4][5] |

| Apoptosis Markers (Bax, Bcl-2) | 10 mg/kg/day | 2 weeks | No significant changes | [4][5] |

| Hepatic Glutathione (GSH) | 10 mg/kg/day | 2 weeks | Significant increase | [4][5][6] |

| Cytosolic Superoxide Dismutase (Cu/ZnSOD) | 10 mg/kg/day | 2 weeks | Significant increase | [4][5][6] |

| TNF-α mRNA Expression | 10 mg/kg/day | 2 weeks | Significant increase | [5] |

| Cytochrome P450 2E1 (CYP2E1) | 10 mg/kg/day | 2 weeks | Significant increase | [5][7] |

| Cytochrome P450 1A2 (CYP1A2) | 10 mg/kg/day | 2 weeks | Significant increase | [5][7] |

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a framework for the replication and extension of these findings.

In Vitro Cytotoxicity Assay in HepG2 Cells

-

Cell Line: Human hepatoma HepG2 cells.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell culture medium at final concentrations ranging from 1 µM to 200 µM. Control cells are treated with the vehicle alone.

-

Cell Viability Assessment (MTT Assay): After the desired exposure time (e.g., 24 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. After incubation, the formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.

-

ATP Measurement: Cellular ATP levels are quantified using a commercially available ATP assay kit based on the luciferin-luciferase reaction.

-

Mitochondrial Membrane Potential (Δψm) Assessment: Changes in Δψm are measured using a fluorescent probe such as JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.

-

Caspase-3 Activity Assay: Apoptosis is assessed by measuring the activity of caspase-3, a key executioner caspase, using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.

In Vivo Hepatotoxicity Study in F-344 Rats

-

Animal Model: Male Fischer-344 (F-344) rats.

-

Acclimatization: Animals are acclimatized for a week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Treatment: this compound is administered daily via oral gavage at a dose of 10 mg/kg body weight for a period of two weeks. The control group receives the vehicle (e.g., corn oil).

-

Sample Collection: At the end of the treatment period, animals are euthanized, and blood and liver tissues are collected.

-

Serum Biochemistry: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard automated clinical chemistry analyzers to assess liver function.

-

Histopathological Analysis: Liver tissue sections are fixed, processed, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.

-

Oxidative Stress Markers:

-

Lipid Peroxidation: Malondialdehyde (MDA) levels in liver homogenates are measured as an indicator of lipid peroxidation, typically using a thiobarbituric acid reactive substances (TBARS) assay.

-

Glutathione (GSH) Assay: Total hepatic GSH content is determined using a spectrophotometric assay, often involving the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Superoxide Dismutase (SOD) Activity: The activity of SOD, a key antioxidant enzyme, is measured in liver homogenates using a commercially available assay kit.

-

-

Gene Expression Analysis (RT-PCR): Total RNA is extracted from liver tissue, and the expression levels of target genes (e.g., TNF-α) are quantified using reverse transcription-polymerase chain reaction (RT-PCR).

-

Western Blot Analysis: Protein levels of cytochrome P450 enzymes (e.g., CYP2E1, CYP1A2) and apoptosis-related proteins (e.g., Bax, Bcl-2) in liver microsomes or homogenates are determined by Western blotting using specific primary antibodies.

Signaling Pathways in this compound-Induced Hepatotoxicity

The available evidence suggests that this compound-induced hepatotoxicity involves multiple interconnected signaling pathways, primarily centered around mitochondrial dysfunction and oxidative stress.

Mitochondrial Dysfunction and Apoptosis

In vitro studies have demonstrated that this compound directly targets mitochondria, leading to a decrease in mitochondrial membrane potential and a significant depletion of cellular ATP.[1][2] This mitochondrial insult triggers the intrinsic apoptotic pathway, characterized by the activation of executioner caspases, such as caspase-3.[1]

Oxidative Stress and Cellular Defense Mechanisms

While direct induction of reactive oxygen species (ROS) by this compound in vitro was not significant, in vivo studies suggest an adaptive response to oxidative stress.[4] The upregulation of key antioxidant enzymes like glutathione (GSH) and superoxide dismutase (SOD) in rats treated with this compound indicates a cellular effort to counteract oxidative insults.[4][5][6] This suggests that while this compound may not be a potent direct ROS inducer, it likely perturbs the cellular redox balance, triggering a compensatory antioxidant response.

Modulation of Cytochrome P450 Enzymes

This compound has been shown to induce the expression of cytochrome P450 enzymes, specifically CYP2E1 and CYP1A2, in rats.[5][7] This is a critical finding as these enzymes are involved in the metabolism of a wide range of xenobiotics, and their induction can lead to the formation of reactive metabolites and potentiate drug-drug interactions. The induction of CYP2E1 is particularly noteworthy as this enzyme is known to be a source of oxidative stress.[7]

References

- 1. academic.oup.com [academic.oup.com]

- 2. In vitro toxicity of kava alkaloid, this compound, in HepG2 cells compared to kavalactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bestfijikava.com [bestfijikava.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Effects of kava alkaloid, this compound, and kavalactones on oxidative stress and cytochrome P450 in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicokinetics of Kava - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

In Vitro Biological Activity of Pipermethystine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipermethystine, a piperidine alkaloid found predominantly in the leaves and stem peelings of the kava plant (Piper methysticum), has garnered scientific interest due to its significant cytotoxic effects observed in preclinical studies. Unlike the well-known kavalactones from the kava rhizome, which exhibit low toxicity, this compound has demonstrated potent activity against cancer cell lines, particularly of hepatic origin. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its cytotoxic and apoptotic effects on human hepatoma HepG2 cells. The information presented herein is compiled from key studies to serve as a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Biological Activity Data

The cytotoxic and pro-apoptotic activities of this compound have been quantified in the human hepatoma cell line, HepG2. The following tables summarize the key findings from these in vitro studies, providing a clear comparison of its effects at different concentrations.

Table 1: Cytotoxicity of this compound in HepG2 Cells (24-hour exposure)

| Concentration | Cell Viability Loss (%) | Assay |

| 50 µM | 65%[1][2] | LDH Release Assay |

| 100 µM | 90%[1][2] | LDH Release Assay |

Table 2: Effects of this compound on Mitochondrial Function and Apoptosis in HepG2 Cells (24-hour exposure)

| Concentration | Parameter | Observation |

| 50 µM | Cellular ATP Levels | 70-90% depletion[1] |

| 100 µM | Cellular ATP Levels | 70-90% depletion[1] |

| 50 µM | Mitochondrial Membrane Potential (Δψm) | 35-40% decrease[1] |

| 100 µM | Mitochondrial Membrane Potential (Δψm) | 35-40% decrease[1] |

| 50 µM | Caspase-3 Activity | 250% increase[1] |

| 100 µM | Caspase-3 Activity | 575% increase[1] |

Experimental Protocols

The following section details the methodologies for the key experiments cited in the quantitative data tables.

Cell Culture and Treatment

-

Cell Line: Human hepatoma HepG2 cells (American Type Culture Collection, ATCC).

-

Culture Conditions: Cells are maintained in Minimum Essential Medium Eagle (MEME) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cultures are kept at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded at a density of 5 x 10⁴ cells/well in 96-well plates.[1]

-

This compound Preparation: this compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock is then diluted in the culture medium to achieve the final desired concentrations. The final DMSO concentration in the media should be kept below 0.1%.[1]

Cytotoxicity Assay (LDH Release)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

-

Cell Treatment: HepG2 cells are treated with varying concentrations of this compound for 24 hours.

-

Supernatant Collection: After the incubation period, the culture supernatant is carefully collected.

-

LDH Reaction: The collected supernatant is incubated with a reaction mixture containing NAD+, lactate, and a tetrazolium salt.

-

Measurement: The enzymatic reaction, where LDH converts lactate to pyruvate and reduces NAD+ to NADH, leads to the reduction of the tetrazolium salt to a colored formazan product. The absorbance of the formazan is measured spectrophotometrically at 490 nm. The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Cellular ATP Level Measurement

This assay quantifies cellular ATP as an indicator of cell viability and metabolic activity.

-

Cell Treatment: HepG2 cells are plated in white 96-well plates and treated with this compound for 24 hours.

-

Cell Lysis: After treatment, cells are washed with Phosphate-Buffered Saline (PBS) and then lysed to release intracellular ATP.

-

Luciferase Reaction: The cell lysate is incubated with a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, which results in light emission.

-

Measurement: The luminescence is measured using a luminometer. The light intensity is directly proportional to the ATP concentration in the sample.[1]

Mitochondrial Membrane Potential (Δψm) Assay

This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria as aggregates, which fluoresce red. In apoptotic cells with compromised mitochondrial membrane potential, JC-1 remains in the cytoplasm in its monomeric form and fluoresces green.

-

Cell Treatment: HepG2 cells are treated with this compound for 24 hours.

-

JC-1 Staining: Cells are washed with PBS and then incubated with 10 µM JC-1 stain for 30 minutes at 37°C in the dark.

-

Measurement: After washing to remove excess dye, the fluorescence is measured using a multi-well plate reader. The red fluorescence is measured at an emission wavelength of 590 nm, and the green fluorescence at 530 nm. The ratio of red to green fluorescence (590/530 nm) is calculated as a relative measure of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.[1]

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Cell Treatment: HepG2 cells are treated with this compound for 24 hours.

-

Cell Lysis and Substrate Incubation: Cells are washed with PBS and then incubated with a lysis buffer containing a non-fluorescent caspase-3 substrate, such as a DEVD peptide conjugated to a fluorophore like rhodamine 110 (R110).

-

Measurement: If caspase-3 is active in the cell lysate, it cleaves the DEVD peptide, releasing the fluorophore, which then becomes fluorescent. The fluorescence is measured using a fluorometer with excitation and emission wavelengths appropriate for the specific fluorophore. The increase in fluorescence is proportional to the caspase-3 activity.[1]

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for this compound and the general workflow of the key experimental assays.

Caption: Experimental workflow for assessing this compound's cytotoxicity.

Caption: Proposed mitochondrial-mediated apoptotic pathway of this compound.

Discussion and Future Directions

The in vitro data strongly suggest that this compound is a potent cytotoxic agent against HepG2 cells, with a mechanism of action that involves the disruption of mitochondrial function and the induction of apoptosis via the intrinsic pathway. The significant decrease in both cellular ATP levels and mitochondrial membrane potential, followed by a substantial increase in caspase-3 activity, provides a clear mechanistic link for its cell-killing effects.[1][2]

While these findings are compelling, further research is warranted to fully elucidate the biological activity of this compound. Other studies have suggested the involvement of glutathione (GSH) depletion and the modulation of MAPK and NF-κB signaling pathways in the cellular response to this compound.[3] However, detailed quantitative data on the effects of this compound on these specific pathways are still needed.

For drug development professionals, this compound presents an interesting scaffold for the development of novel anti-cancer agents, particularly for hepatocellular carcinoma. Future studies should focus on:

-

Determining the IC₅₀ values of this compound in a broader panel of cancer cell lines.

-

Conducting detailed Western blot analyses to identify the specific protein targets within the MAPK and NF-κB pathways that are modulated by this compound.

-

Investigating the potential for synergistic effects when combined with other chemotherapeutic agents.

-

Evaluating the in vivo efficacy and safety profile of this compound in animal models of cancer.

By addressing these research questions, a more complete understanding of this compound's therapeutic potential can be achieved.

References

Preliminary Toxicological Screening of Pipermethystine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipermethystine is a piperidine alkaloid found predominantly in the aerial parts of the kava plant (Piper methysticum), such as the leaves and stem peelings[1]. While traditional kava beverages, prepared from the roots, have a long history of safe use, concerns regarding the potential hepatotoxicity of commercially available kava supplements have emerged. Research has suggested that the presence of this compound in supplements, potentially due to the inclusion of aerial parts, may contribute to these adverse effects. This technical guide provides a comprehensive overview of the preliminary toxicological screening of this compound, focusing on its cytotoxic and hepatotoxic potential. The information presented herein is intended to support further research and drug development efforts related to kava and its constituents.

In Vitro Cytotoxicity

The primary in vitro model for assessing the cytotoxicity of this compound has been the human hepatoma cell line, HepG2. Studies have consistently demonstrated that this compound exhibits significant cytotoxic effects on these cells, in stark contrast to the major kavalactones found in kava roots.

Data Presentation: In Vitro Cytotoxicity of this compound in HepG2 Cells

| Parameter | Concentration (µM) | Result | Reference |

| Cell Viability | 50 | 65% cell death after 24 hours | [2] |

| 100 | 90% loss in cell viability within 24 hours | [2] | |

| Mitochondrial Membrane Potential | 50 and 100 | Significant decrease after 24 hours | [2] |

| Cellular ATP Levels | 50 and 100 | Significant decrease after 24 hours | [2] |

| Caspase-3 Activity | 50 and 100 | Significant increase after 24 hours | [1][2] |

In Vivo Toxicity

In vivo studies have been conducted to evaluate the toxicity of this compound in animal models, primarily rats. These studies provide valuable insights into the systemic effects of the compound.

Data Presentation: In Vivo Toxicity of this compound in Fischer-344 Rats

| Parameter | Dose | Duration | Result | Reference |

| Liver Function Tests (AST, ALT) | 10 mg/kg/day | 2 weeks | No significant changes | |

| Hepatic Glutathione | 10 mg/kg/day | 2 weeks | Significant increase | |

| Cytosolic Superoxide Dismutase (Cu/ZnSOD) | 10 mg/kg/day | 2 weeks | Significant increase | |

| Tumor Necrosis Factor α (TNF-α) mRNA expression | 10 mg/kg/day | 2 weeks | Significant increase | |

| Cytochrome P450 (CYP) 2E1 and 1A2 | 10 mg/kg/day | 2 weeks | Significant increase |

Genotoxicity

Limited direct data exists for the genotoxicity of isolated this compound. However, studies on kava extracts, which may contain this compound, have been conducted. Kava kava extract was reported to be negative in the Ames Salmonella typhimurium mutagenicity assay, with and without metabolic activation[3]. Furthermore, in an in vivo micronucleus assay in mice, kava kava extract did not induce an increase in the frequency of micronucleated erythrocytes[4]. While these results for the extract are negative, specific testing of purified this compound is warranted for a conclusive genotoxicity profile.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of HepG2 cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 1, 25, 50, 100, 200 µM). The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include vehicle control wells (medium with solvent only).

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Objective: To determine the effect of this compound on the mitochondrial membrane potential (ΔΨm) in HepG2 cells.

Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent J-aggregates. In apoptotic or unhealthy cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Protocol:

-

Cell Seeding and Treatment: Seed and treat HepG2 cells with this compound in a 96-well plate as described in the MTT assay protocol.

-

JC-1 Staining: After the 24-hour treatment period, remove the culture medium and wash the cells once with warm PBS. Add 100 µL of medium containing 10 µg/mL JC-1 to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

-

Washing: Remove the JC-1 containing medium and wash the cells twice with PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader. Measure the red fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm. Measure the green fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: Calculate the ratio of red to green fluorescence for both control and treated cells. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Caspase-3 Activity Assay (Colorimetric)

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in this compound-treated HepG2 cells.

Principle: This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide). Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be measured colorimetrically at 405 nm.

Protocol:

-

Cell Lysis: After treatment with this compound for 24 hours, harvest the cells and wash them with cold PBS. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant containing the cytosolic extract.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with cell lysis buffer.

-

Substrate Addition: Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well. Add 5 µL of the caspase-3 substrate (4 mM Ac-DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Cellular ATP Level Measurement (Bioluminescence Assay)

Objective: To measure the intracellular ATP levels in HepG2 cells following treatment with this compound.

Principle: This assay is based on the ATP-dependent reaction of luciferase, which generates light. The amount of light produced is directly proportional to the amount of ATP present in the sample.

Protocol:

-

Cell Seeding and Treatment: Seed and treat HepG2 cells with this compound in a white, opaque 96-well plate suitable for luminescence measurements.

-

Cell Lysis and ATP Release: After the 24-hour treatment, add an ATP-releasing reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and releases ATP.

-

Luciferase Reaction: Add the luciferase-luciferin reagent to each well.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Construct a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the cell lysates. Express the results as a percentage of the ATP level in untreated control cells.

Signaling Pathways and Experimental Workflows